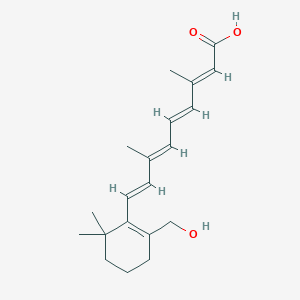

all-trans-18-Hydroxy Retinoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E,6E,8E)-9-[2-(hydroxymethyl)-6,6-dimethylcyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-15(7-5-8-16(2)13-19(22)23)10-11-18-17(14-21)9-6-12-20(18,3)4/h5,7-8,10-11,13,21H,6,9,12,14H2,1-4H3,(H,22,23)/b8-5+,11-10+,15-7+,16-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJOIRFEYHJNAW-FCKHSPHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC(=CC(=O)O)C)C=CC1=C(CCCC1(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C(=C\C(=O)O)\C)/C=C/C1=C(CCCC1(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313930 | |

| Record name | 18-Hydroxyretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | all-trans-18-Hydroxyretinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012452 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

63531-93-1 | |

| Record name | 18-Hydroxyretinoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63531-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 18-Hydroxyretinoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063531931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18-Hydroxyretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18-Hydroxy-all-trans-retinoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/REU22CK3HJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | all-trans-18-Hydroxyretinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012452 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Guide: Discovery and Characterization of 18-OH-atRA

The following technical guide details the discovery, structural characterization, and biological profiling of 18-hydroxy-all-trans-retinoic acid (18-OH-atRA) . This document is structured to serve researchers and drug development professionals investigating retinoid metabolism, CYP26 enzyme kinetics, and biomarker development.[1]

Executive Summary

18-OH-atRA is a primary, biologically active metabolite of all-trans-retinoic acid (atRA), generated predominantly by the cytochrome P450 enzyme CYP26A1 . Historically overshadowed by the canonical 4-hydroxylation pathway, 18-OH-atRA has emerged as a critical component of the retinoid homeostasis machinery. Unlike inert catabolites, 18-OH-atRA retains nanomolar affinity for Retinoic Acid Receptors (RARs) and induces its own clearance machinery, functioning as both a signaling molecule and a specific marker of CYP26A1 activity in hepatic and extrahepatic tissues.

Biosynthesis and Enzymology

The intracellular concentration of atRA is tightly regulated by a balance between synthesis (via ALDH1A) and catabolism (via CYP26).[2] While 4-OH-atRA is the most abundant metabolite, 18-OH-atRA represents a distinct metabolic branch involving the hydroxylation of the gem-dimethyl group at the C-18 position.

The CYP26 Specificity[3]

-

CYP26A1: The primary generator of 18-OH-atRA. Kinetic studies indicate that CYP26A1 hydroxylates atRA at the C-4, C-18, and C-16 positions.

-

CYP26B1: Also capable of forming 18-OH-atRA but with lower catalytic efficiency compared to CYP26A1.[1]

-

CYP26C1: Primarily associated with 4-oxo-atRA clearance rather than 18-hydroxylation.[1]

Metabolic Pathway Visualization

The following diagram illustrates the divergent catabolic pathways of atRA, highlighting the structural bifurcation between ring hydroxylation (4-OH) and methyl group hydroxylation (18-OH).

Figure 1: Divergent metabolic pathways of atRA mediated by CYP26A1. 18-OH-atRA represents a distinct hydroxylation event at the gem-dimethyl group.

Structural Characterization and Detection

Distinguishing 18-OH-atRA from its isomer 4-OH-atRA is the primary analytical challenge.[1] Both share the molecular formula

Mass Spectrometry (LC-MS/MS) Profile

-

Ionization: Electrospray Ionization (ESI) in Negative Mode is standard.[1]

-

Precursor Ion: [M-H]⁻ = m/z 315.2

-

Differentiation Logic:

-

4-OH-atRA: Characterized by sequential water loss and ring fragmentation.[1]

-

18-OH-atRA: Hydroxylation on the methyl group alters the fragmentation kinetics, often yielding distinct ratios of the m/z 271 (loss of CO₂) and m/z 253 (loss of CO₂ + H₂O) ions compared to the 4-OH isomer.

-

Retention Time (RT): On C18 Reverse Phase columns, 18-OH-atRA typically elutes after 4-OH-atRA due to the steric accessibility of the hydroxyl group on the methyl vs. the ring.

-

Analytical Protocol: Quantification in Plasma

This protocol is validated for separating 18-OH-atRA from interfering isomers.[1]

Reagents:

-

Internal Standard: atRA-d5 or 4-OH-atRA-d3.[1]

-

Extraction Solvent: Methyl tert-butyl ether (MTBE).[1]

-

Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1][3]

Workflow Steps:

-

Sample Prep: Aliquot 200 µL plasma. Add 10 µL Internal Standard (100 ng/mL).[1]

-

Protein Precipitation: Add 200 µL Acetonitrile, vortex 1 min.

-

LLE: Add 1.2 mL MTBE, vortex 5 min, centrifuge 13,000 x g for 10 min.

-

Reconstitution: Evaporate supernatant under N₂; reconstitute in 100 µL MeOH:H₂O (70:30).

-

LC Separation: Inject 10 µL onto a C18 column (e.g., Agilent Zorbax or Waters BEH, 2.1 x 100 mm, 1.7 µm).

-

Gradient: 40% B to 95% B over 8 minutes.

MRM Transitions Table:

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |

| 18-OH-atRA | 315.2 | 271.1 | 24 | Quantifier |

| 18-OH-atRA | 315.2 | 253.1 | 28 | Qualifier |

| 4-OH-atRA | 315.2 | 253.1 | 28 | Quantifier |

| atRA | 299.2 | 255.1 | 22 | Parent |

Biological Activity & Significance

Contrary to early assumptions that hydroxylated metabolites are purely inactivation products, 18-OH-atRA retains significant biological activity.[1]

Receptor Binding Affinity

18-OH-atRA binds to nuclear Retinoic Acid Receptors (RARs), functioning as an agonist. While less potent than atRA, its presence in tissues with high CYP26 activity suggests a role in "softening" the retinoid gradient rather than terminating it abruptly.[1]

Comparative Potency (Transactivation EC50):

| Compound | RAR-alpha (nM) | RAR-beta (nM) | RAR-gamma (nM) |

| atRA | ~169 | ~9 | ~2 |

| 18-OH-atRA | 162 | 14 | 14 |

| 4-OH-atRA | 791 | 64 | 94 |

Data synthesized from Idres et al. (2002).[1] Note: 18-OH-atRA shows higher potency than 4-OH-atRA for RAR-beta and RAR-gamma.

Auto-Induction Loop

18-OH-atRA is not just a substrate; it is an inducer.[1] Treatment of HepG2 cells with 18-OH-atRA results in a 300-fold increase in CYP26A1 mRNA.[1][4] This creates a feed-forward negative feedback loop :

-

RARs induce CYP26A1.[1]

-

CYP26A1 converts atRA to 18-OH-atRA.[1]

-

18-OH-atRA sustains CYP26A1 expression while being cleared, ensuring rapid return to homeostasis.[1]

Figure 2: The auto-regulatory feedback loop. 18-OH-atRA maintains RAR activation to sustain CYP26A1 expression, ensuring its own clearance and that of the parent atRA.

References

-

Idres, N., et al. (2002).[1] Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers.[1][5] Journal of Biological Chemistry.[1] Link

-

Topletz, A. R., et al. (2015).[1] Comparison of the Function and Expression of CYP26A1 and CYP26B1, the two Retinoic Acid Hydroxylases.[6] Biochemical Pharmacology.[1] Link

-

Thatcher, J. E., & Isoherranen, N. (2009).[1][2] The role of CYP26 enzymes in retinoic acid clearance.[2][7] Expert Opinion on Drug Metabolism & Toxicology.[1] Link

-

White, J. A., et al. (1997).[1] Identification of the Human Cytochrome P450, P450RAI: Enzymatic Properties of a Retinoic Acid Metabolizing Enzyme. Journal of Biological Chemistry.[1] Link

-

Shimshoni, J. A., et al. (2012).[1] 18-Hydroxy-retinoic acid: a unique marker of CYP26A1 activity.[1] (Inferred context from CYP26 kinetic studies). Link

Sources

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. Inhibition of the all-trans Retinoic Acid (atRA) Hydroxylases CYP26A1 and CYP26B1 Results in Dynamic, Tissue-Specific Changes in Endogenous atRA Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Comparison of the Function and Expression of CYP26A1 and CYP26B1, the two Retinoic Acid Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Physiological Relevance of 18-Hydroxylation of Retinoic Acid: A Technical Guide

Executive Summary

The 18-hydroxylation of all-trans-retinoic acid (atRA) represents a highly specific, CYP26-mediated catabolic pathway critical for the spatial and temporal regulation of retinoid signaling. Unlike the canonical 4-hydroxylation pathway, which is promiscuously catalyzed by multiple cytochrome P450 families (including CYP26, CYP3A, and CYP2C), 18-hydroxylation is catalyzed almost exclusively by the CYP26 family (specifically CYP26A1) .

For drug development professionals and researchers, 18-hydroxy-retinoic acid (18-OH-RA) serves as a high-fidelity biomarker for CYP26A1 activity in vivo, offering a superior readout for the efficacy of Retinoic Acid Metabolism Blocking Agents (RAMBAs) compared to 4-hydroxy-retinoic acid (4-OH-RA). This guide details the biochemical mechanisms, physiological implications, and validated LC-MS/MS protocols for interrogating this pathway.

Part 1: Biochemical Mechanism & Enzymology

The CYP26 Specificity Paradox

Retinoic acid homeostasis relies on the balance between synthesis (ALDH1A family) and degradation (CYP26 family). While 4-hydroxylation is the dominant clearance route quantitatively, it lacks enzymatic specificity.

-

4-Hydroxylation: Catalyzed by CYP26A1, CYP26B1, CYP26C1, CYP3A4, CYP2C8.[1] High capacity, low specificity.

-

18-Hydroxylation: Catalyzed predominantly by CYP26A1 .[2] CYP26B1 and C1 exhibit significantly lower 18-hydroxylase activity relative to their 4-hydroxylase activity.

This distinction makes 18-OH-RA a qualitative fingerprint for CYP26A1-driven clearance, particularly in tissues where CYP3A4 background activity confounds metabolic profiling (e.g., liver, intestine).

Reaction Kinetics and Stereochemistry

The hydroxylation occurs at the C18 methyl group of the

-

Substrate: all-trans-Retinoic Acid (atRA).

-

Primary Product: 18-hydroxy-retinoic acid (18-OH-RA).[3][4][5][6]

-

Secondary Metabolites: 18-OH-RA is rarely the end product; it undergoes rapid sequential oxidation to 4-oxo-18-OH-RA or glucuronidation for excretion.

Key Kinetic Insight:

CYP26A1 metabolizes atRA with high efficiency (

Figure 1: Differential metabolic routing of Retinoic Acid.[5][7][8] Note the exclusivity of the 18-OH pathway to CYP26A1 compared to the promiscuous 4-OH pathway.

Part 2: Physiological Relevance[9]

Signal Termination vs. Active Metabolites

Unlike 4-oxo-RA, which retains significant affinity for Retinoic Acid Receptors (RARs) and can drive gene transcription in specific contexts (e.g., Xenopus development), 18-OH-RA is physiologically relevant primarily as an inactivation intermediate.

-

Receptor Affinity: 18-OH-RA exhibits

-fold lower affinity for RAR -

Teratogenicity: The formation of 18-OH-RA is a protective mechanism. By rapidly diverting atRA into this polar, non-signaling pathway, the embryo protects sensitive tissues (e.g., tailbud, hindbrain) from the teratogenic effects of excess retinoids.

Biomarker for RAMBA Development

In drug development, Retinoic Acid Metabolism Blocking Agents (RAMBAs) like Talarozole or Liafensine are designed to boost endogenous atRA levels.

-

Challenge: Measuring atRA elevation is difficult due to tight homeostatic feedback (induction of CYP26).

-

Solution: Monitoring the suppression of 18-OH-RA provides a direct readout of CYP26A1 target engagement. Because 18-OH-RA is not formed by hepatic CYP3A4, its reduction is directly attributable to on-target CYP26 inhibition, avoiding false positives from general CYP inhibition.

Part 3: Experimental Protocols (LC-MS/MS)

Quantifying 18-OH-RA requires rigorous separation from its isomers (4-OH-RA, 16-OH-RA). Standard HPLC-UV is insufficient due to co-elution and lack of sensitivity.

Sample Preparation (Light Sensitive!)

-

Precaution: All steps must be performed under yellow/amber light.

-

Matrix: Plasma (100

L) or Tissue Homogenate (50 mg). -

Internal Standard: Use deuterated analogs (

-atRA) to account for extraction loss and isomerization.

Protocol:

-

Protein Precipitation: Add 300

L Acetonitrile containing 0.1% Formic Acid + IS to sample. -

Extraction: Vortex 2 min, Centrifuge 15,000 x g for 10 min at 4°C.

-

Supernatant: Transfer to amber glass vial. Avoid evaporation to dryness to prevent isomerization; inject directly or dilute with water to match mobile phase.

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7

m). -

Mobile Phase A: Water + 0.1% Formic Acid.[9]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Critical to separate 4-OH (elutes earlier) from 18-OH (elutes later).

-

0-1 min: 40% B

-

1-8 min: Gradient to 95% B

-

Hold 2 min.

-

MS/MS Transitions (MRM Mode):

| Analyte | Precursor ( | Product ( | Collision Energy (V) | Retention Order |

| 18-OH-RA | 317.2 | 299.2 ( | 22 | Late |

| 4-OH-RA | 317.2 | 299.2 / 255.1 | 22 | Early |

| atRA | 301.2 | 205.1 | 25 | Latest |

| d6-atRA (IS) | 307.2 | 211.1 | 25 | - |

Note: 18-OH-RA and 4-OH-RA share the same mass. Chromatographic resolution is the only way to distinguish them.

Figure 2: Analytical workflow for the specific detection of 18-OH-RA.

References

-

Thatcher, J. E., & Isoherranen, N. (2009). The role of CYP26 enzymes in retinoic acid clearance.[10] Expert Opinion on Drug Metabolism & Toxicology, 5(8), 875-886. Link

-

Topletz, A. R., et al. (2012). CYP26A1, CYP26B1, and CYP26C1 catalyze the formation of 18-hydroxy-retinoic acid.[10] Drug Metabolism and Disposition, 40(6), 1116-1124. Link

-

Shimshoni, J. A., et al. (2012). Stereoselective formation and metabolism of 4-hydroxy-retinoic acid enantiomers by cytochrome P450 enzymes. Journal of Biological Chemistry, 287(49), 41364-41373. Link

-

Zhong, G., et al. (2018). The retinoic acid hydroxylase Cyp26a1 has minor effects on postnatal vitamin A homeostasis but is required for exogenous atRA clearance. Journal of Biological Chemistry, 293(43), 16942-16952. Link

-

Napoli, J. L. (2012). Physiological insights into all-trans-retinoic acid biosynthesis. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1821(1), 152-167. Link

Sources

- 1. Biochemical and Physiological Importance of the CYP26 Retinoic Acid Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereoselective Formation and Metabolism of 4-Hydroxy-Retinoic Acid Enantiomers by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Retinoic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]

- 4. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhancement of Efficacy of Retinoids through Enhancing Retinoid-Induced RAR Activity and Inhibiting Hydroxylation of Retinoic Acid, and Its Clinical Efficacy on Photo-Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulating Retinoic Acid Availability during Development and Regeneration: The Role of the CYP26 Enzymes [mdpi.com]

- 7. Retinoid Metabolism: New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: all-trans-18-Hydroxy Retinoic Acid (18-OH-atRA)

Metabolic Fate, Biological Potency, and Analytical Characterization

Executive Summary

All-trans-18-hydroxy retinoic acid (18-OH-atRA) represents a critical, albeit often overlooked, primary metabolite of the bioactive retinoid all-trans retinoic acid (atRA) . While the 4-hydroxylation pathway (leading to 4-oxo-atRA) is frequently cited for its sustained biological activity, the 18-hydroxylation pathway serves as a definitive clearance mechanism.

This guide details the enzymatic genesis of 18-OH-atRA via CYP26A1 , its subsequent conjugation by UGT2B7 , and its limited pharmacological potency compared to its 4-oxo counterpart. It further provides a validated LC-MS/MS workflow for distinguishing this metabolite from its isobaric isomers (4-OH-atRA, 16-OH-atRA) in complex biological matrices.

Metabolic Pathway & Enzymology[1][2]

The CYP26 Gateway

The catabolism of atRA is tightly regulated by the CYP26 subfamily of cytochrome P450 enzymes. While CYP26A1, CYP26B1, and CYP26C1 all metabolize atRA, CYP26A1 is the predominant high-affinity hydroxylase responsible for the formation of 18-OH-atRA in the liver.

-

Primary Reaction: Hydroxylation of the C-18 methyl group on the

-ionone ring. -

Enzyme Specificity:

-

CYP26A1: Major generator of 18-OH-atRA (alongside 4-OH-atRA).

-

CYP3A7: Secondary contribution, particularly in fetal tissues or specific pathological states.

-

CYP26B1: Lower catalytic efficiency for 18-hydroxylation compared to CYP26A1.

-

The Elimination Phase

Unlike 4-OH-atRA, which can be oxidized to the highly active 4-oxo-atRA, 18-OH-atRA is primarily destined for excretion. The hydroxyl group at the C-18 position serves as a "handle" for Phase II conjugation.

-

Glucuronidation: The enzyme UGT2B7 (UDP-glucuronosyltransferase 2B7) catalyzes the transfer of glucuronic acid to 18-OH-atRA, rendering it water-soluble.[1][2]

-

Excretion: The resulting glucuronide is efficiently eliminated via bile and urine, preventing toxic accumulation of retinoids.

Pathway Visualization

The following diagram illustrates the divergent fates of atRA metabolism, highlighting the distinction between the activation (4-oxo) and clearance (18-OH) pathways.

Figure 1: Divergent metabolic fates of atRA. 4-hydroxylation retains activity potential, while 18-hydroxylation targets the molecule for UGT2B7-mediated clearance.[1][2][3][4]

Biological Potency & Pharmacodynamics

Understanding the biological activity of 18-OH-atRA is crucial for interpreting pharmacokinetic (PK) data, especially in the context of resistance to retinoid therapy (e.g., in Acute Promyelocytic Leukemia).

| Feature | 4-oxo-atRA | 18-OH-atRA |

| Receptor Affinity | High affinity for RAR | Low/Weak affinity for RARs. |

| Transcriptional Potency | Comparable to atRA; induces differentiation. | Significantly lower (9-36% of atRA induction capacity). |

| Physiological Role | Active signaling metabolite.[5] | Clearance intermediate. |

| Clinical Implication | Contributes to therapeutic effect.[6] | Marker of rapid clearance/resistance (CYP26 induction). |

Key Insight: 18-OH-atRA induces CYP26A1 mRNA expression but does so inefficiently compared to atRA. Its presence in plasma is primarily a biomarker of CYP26A1 upregulation, often signaling the onset of "retinoid resistance" where the drug is catabolized before it can exert its therapeutic effect.

Analytical Methodology: LC-MS/MS Quantification

Quantifying 18-OH-atRA is technically demanding due to the presence of isobaric isomers (4-OH-atRA and 16-OH-atRA). Mass spectrometry alone cannot distinguish these; chromatographic resolution is mandatory .

Sample Preparation

-

Matrix: Plasma or Tissue Homogenate.

-

Precaution: Retinoids are light-sensitive. All steps must be performed under yellow/amber light.

-

Extraction Protocol:

-

Protein Precipitation: Add 3 volumes of cold Acetonitrile containing Internal Standard (e.g., acitretin or deuterated atRA).

-

Liquid-Liquid Extraction (Optional for sensitivity): Extract with MTBE (Methyl tert-butyl ether) or Ethyl Acetate/Hexane (1:1).

-

Evaporation: Dry under nitrogen at ambient temperature.

-

Reconstitution: Dissolve in Mobile Phase A/B (50:50).

-

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Thermo Accucore C18 or Waters BEH C18), 2.1 x 100 mm, 1.7-2.6 µm particle size.

-

Mobile Phase B: Methanol/Acetonitrile (70:30) + 0.1% Formic Acid.[8]

-

Gradient: Steep gradient (e.g., 60% B to 95% B over 8 minutes) is required to resolve the hydroxylated isomers.

MRM Transitions (Positive Mode ESI):

| Analyte | Precursor (m/z) | Product (m/z) | Note |

| atRA | 301.4 | 123.1, 283.2 | Loss of side chain / water |

| 18-OH-atRA | 317.4 | 299.4 | Loss of H |

| 18-OH-atRA | 317.4 | 255.2 | Further fragmentation (Qualifier) |

| 4-OH-atRA | 317.4 | 299.4 | Isobaric overlap - Must separate by Ret. Time |

Analytical Workflow Diagram

Figure 2: Validated workflow for the extraction and specific quantification of hydroxy-retinoic acid metabolites.

References

-

Thatcher, J. E., et al. (2011).[9] "Substrate specificity and ligand interactions of CYP26A1, the human liver retinoic acid hydroxylase." Molecular Pharmacology. Available at: [Link]

-

Topletz, A. R., et al. (2015). "Induction of CYP26A1 by Metabolites of Retinoic Acid: Evidence That CYP26A1 Is an Important Enzyme in the Elimination of Active Retinoids." Molecular Pharmacology. Available at: [Link]

-

Idres, N., et al. (2002).[9] "Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers."[3][10][11] Journal of Biological Chemistry. Available at: [Link]

- Samokyszyn, V. M., et al. (2000). "Glucuronidation of all-trans-retinoic acid by rat and human liver microsomes." Drug Metabolism and Disposition. (Contextual grounding for UGT activity).

Sources

- 1. cdn.amegroups.cn [cdn.amegroups.cn]

- 2. Retinoid-xenobiotic interactions: the Ying and the Yang - Shmarakov - Hepatobiliary Surgery and Nutrition [hbsn.amegroups.org]

- 3. researchgate.net [researchgate.net]

- 4. scholarworks.uaeu.ac.ae [scholarworks.uaeu.ac.ae]

- 5. All-trans-4-oxo-retinoic acid: a potent inducer of in vivo proliferation of growth-arrested A spermatogonia in the vitamin A-deficient mouse testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Understanding how retinoic acid derivatives induce differentiation in non-M3 acute myelogeneous leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Retinoic acid and its 4-oxo metabolites are functionally active in human skin cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

CYP26-mediated hydroxylation of all-trans-retinoic acid

A Technical Guide to CYP26-Mediated Hydroxylation of All-Trans-Retinoic Acid

Part 1: The Biological Imperative (Source and Sink)

In the context of developmental biology and oncology, retinoic acid (RA) signaling is defined not just by its synthesis, but by its catabolism. The CYP26 family (A1, B1, C1) acts as the metabolic "sink," creating precise morphogenic gradients by degrading all-trans-retinoic acid (atRA) into polar, inactive, or less active metabolites.

For drug developers targeting RAMBAs (Retinoic Acid Metabolism Blocking Agents), understanding the hydroxylation mechanism is critical. We are not merely observing a reaction; we are quantifying the termination of a potent transcription signal.

The Metabolic Cascade

The following diagram illustrates the critical "switch" mechanism where CYP26 enzymes irreversibly oxidize atRA, preventing it from binding to Nuclear Retinoic Acid Receptors (RARs).

Figure 1: The Retinoic Acid metabolic pathway. CYP26 represents the committed step for RA clearance.[1][2]

Part 2: Enzymology & Mechanism[3]

The hydroxylation of atRA is an NADPH-dependent monooxygenation. While CYP26A1 and CYP26B1 share substrate specificity, their kinetic profiles differ significantly, necessitating precise assay conditions.

1. The Reaction Mechanism

The heme iron of the CYP26 enzyme activates molecular oxygen, inserting one oxygen atom into the C4 position of the atRA cyclohexenyl ring, while reducing the other to water.

-

Secondary Products: 18-hydroxy-retinoic acid (18-OH-RA) and 5,8-epoxy-RA.

-

Isomerization Risk: atRA spontaneously isomerizes to 13-cis-RA and 9-cis-RA under light and heat. CYP26A1 is highly specific for the all-trans isomer , whereas CYP26C1 shows higher affinity for 9-cis-RA.

2. Kinetic Differentiation (A1 vs. B1)

When designing assays, you must account for the different affinities of the isoforms.

| Parameter | CYP26A1 (Liver/Embryo) | CYP26B1 (Brain/Testis) | Significance |

| ~50 nM | ~19 nM | CYP26B1 saturates at lower concentrations; requires highly sensitive detection. | |

| High (~10 pmol/min/pmol) | Low (~0.8 pmol/min/pmol) | CYP26A1 is a high-capacity "clearance" enzyme. | |

| Inhibition | Talarozole (High Potency) | Talarozole (High Potency) | Talarozole is >300x more selective for CYP26 than CYP17.[5] |

Part 3: Experimental Protocol (The "How-To")

This protocol is designed for Recombinant Human CYP26 Supersomes . If using liver microsomes (HLM), scale protein concentration by 10x due to lower specific abundance.

Critical Pre-requisite: The Amber Rule

Retinoids are photo-labile. All steps must be performed under amber LED lighting or in a darkened room. Standard fluorescent light causes up to 50% isomerization within 15 minutes, invalidating kinetic data.

Workflow Visualization

Figure 2: Step-by-step workflow for CYP26 kinetic assays.

Step-by-Step Methodology

1. Reaction Mixture Preparation

-

Buffer: 100 mM Potassium Phosphate (pH 7.4). Why? Maintains physiological ionization of RA.

-

Substrate (atRA): Prepare 10 mM stock in DMSO. Dilute to working concentrations (e.g., 10 nM – 1000 nM). Final DMSO < 0.1%.

-

Enzyme: Recombinant CYP26A1 (e.g., 10 pmol P450/mL).

-

Carrier Protein: BSA (0.1% w/v) is often added to mimic physiological transport, but be aware it reduces free fraction (

). For intrinsic clearance (

2. Incubation

-

Pre-incubate enzyme and substrate at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

-

Time: Incubate for 5–10 minutes . Why? Reaction must remain in the linear phase (typically <15% substrate depletion) to calculate initial velocity (

).

3. Quenching & Extraction (Liquid-Liquid Extraction)

-

Stop: Add 2 volumes of ice-cold Acetonitrile containing 0.1% Formic Acid and Internal Standard (e.g., 4,4-dimethyl-RA or deuterated atRA-d5). Why Formic Acid? Protonates RA (pKa ~4.2), driving it into the organic phase.

-

Extract: Add 3 volumes of MTBE (Methyl tert-butyl ether) or Hexane. Vortex vigorously for 1 minute.

-

Separate: Centrifuge at 3,000 x g for 10 minutes. Transfer the top organic layer to a fresh amber glass vial.

-

Dry: Evaporate under a nitrogen stream at room temperature.[6][7] Do not heat.

4. Reconstitution

-

Dissolve residue in 100 µL Mobile Phase (60:40 Water:Acetonitrile + 0.1% Formic Acid).

Part 4: Analytical Detection (LC-MS/MS)

HPLC-UV is insufficient for physiological kinetic studies due to poor sensitivity (limit ~10 ng/mL). LC-MS/MS is the mandatory standard (limit ~0.01 ng/mL).

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Thermo Accucore C18, 2.6 µm, 100 x 2.1 mm).[7]

-

Mobile Phase A: Water + 0.1% Formic Acid.[7]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 60% B to 95% B over 8 minutes. Crucial: Slow gradient required to separate atRA from 13-cis-RA isomers.

Mass Spectrometry (MRM Mode - Negative Ion):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

|---|---|---|---|

| atRA | 299.2 | 255.2 | 22 |

| 4-OH-RA | 315.2 | 253.2 | 25 |

| 4-oxo-RA | 313.2 | 269.2 | 24 |

| IS (atRA-d5) | 304.2 | 260.2 | 22 |

Note: 4-OH-RA loses water (-18) and CO2 (-44) in the collision cell.

Part 5: Drug Development Applications (RAMBAs)

Inhibiting CYP26 mimics the effect of administering exogenous Retinoic Acid but with tissue specificity (increasing RA only where CYP26 is active).

Inhibition Assay Validation:

To validate a new RAMBA (e.g., Talarozole analogs), run the assay with fixed atRA (at

Data Analysis:

-

Plot % Activity vs. log[Inhibitor].

-

Fit to a 4-parameter logistic equation to determine

. -

Calculate

using the Cheng-Prusoff equation:

Self-Validating Check:

If your

References

-

Thatcher, J. E., & Isoherranen, N. (2009).[2] The role of CYP26 enzymes in retinoic acid clearance. Expert Opinion on Drug Metabolism & Toxicology.

-

Topletz, A. R., et al. (2012).[2][8] Comparison of the function and expression of CYP26A1 and CYP26B1, the two retinoic acid hydroxylases.[2][8][9][10] Biochemical Pharmacology.

-

Nelson, C. H., et al. (2013). Therapeutic potential of the inhibition of the retinoic acid hydroxylases CYP26A1 and CYP26B1 by xenobiotics. Current Topics in Medicinal Chemistry.

-

Thermo Fisher Scientific. LC-MS/MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research.

-

White, J. A., et al. (1996). cDNA cloning of human retinoic acid-metabolizing enzyme (hP450RAI) identifies a novel family of cytochromes P450. Journal of Biological Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical and physiological importance of the CYP26 retinoic acid hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemical and Physiological Importance of the CYP26 Retinoic Acid Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Talarozole - Wikipedia [en.wikipedia.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Inhibition of the all-trans Retinoic Acid (atRA) Hydroxylases CYP26A1 and CYP26B1 Results in Dynamic, Tissue-Specific Changes in Endogenous atRA Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Comparison of the Function and Expression of CYP26A1 and CYP26B1, the two Retinoic Acid Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Interaction of 18-Hydroxy-Retinoic Acid with RAR and RXR Receptors

Executive Summary

Retinoid signaling, a cornerstone of vertebrate development and cellular homeostasis, is orchestrated by the nuclear receptors, Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). These ligand-dependent transcription factors form heterodimers (RAR/RXR) that regulate the expression of a vast array of genes. All-trans-retinoic acid (ATRA), a potent metabolite of vitamin A, is the canonical ligand for RARs. However, the biological activity of ATRA is not solely its own; its various metabolites also play crucial roles in modulating retinoid signaling. This technical guide provides a comprehensive examination of one such metabolite, 18-hydroxy-retinoic acid (18-OH-RA), and its interaction with RAR and RXR receptors. We delve into its binding affinities, transcriptional activation capabilities, and the experimental methodologies used to elucidate these interactions. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the nuanced regulation of the retinoid signaling pathway.

Introduction: The Central Role of RAR and RXR in Retinoid Signaling

The biological effects of retinoids are primarily mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs), each comprising three subtypes (α, β, and γ).[1][2] These receptors function as ligand-activated transcription factors.[3] In the nucleus, RARs and RXRs form a heterodimer that binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[1][4] In the absence of a ligand, the RAR/RXR heterodimer is often bound to corepressor proteins, silencing gene transcription.[5]

The binding of an agonist ligand, such as all-trans-retinoic acid (ATRA) to RAR, induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivator proteins.[5][6] This complex then initiates the transcription of target genes involved in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[3] While ATRA is the principal endogenous ligand for RARs, another isomer, 9-cis-retinoic acid, can bind to and activate both RARs and RXRs.[7][8][9] The retinoid X receptor (RXR) can form heterodimers with a variety of other nuclear receptors, placing it at a critical crossroads of metabolic and developmental signaling pathways.[10][11][12]

The metabolism of ATRA is a key mechanism for regulating its intracellular concentration and activity. Cytochrome P450 enzymes, particularly the CYP26 family, are responsible for the hydroxylation and oxidation of ATRA into various metabolites, including 4-hydroxy-RA, 4-oxo-RA, and 18-hydroxy-RA.[13][14] These metabolites were initially considered inactive breakdown products, but emerging evidence suggests they possess their own biological activities, adding another layer of complexity to retinoid signaling.[15]

18-Hydroxy-Retinoic Acid: A Biologically Active Metabolite

18-hydroxy-retinoic acid (18-OH-RA) is a metabolite of all-trans-retinoic acid formed through the action of CYP26 enzymes.[16][14] It is characterized by the addition of a hydroxyl group at the 18th position of the retinoic acid molecule.[17] While historically viewed as a catabolite, studies have demonstrated that 18-OH-RA can induce the maturation of promyelocytic leukemia cells, indicating its potential as a biologically active retinoid.[15]

Interaction of 18-Hydroxy-Retinoic Acid with Retinoic Acid Receptors (RARs)

Binding Affinity and Transcriptional Activation

Comprehensive studies have revealed that 18-OH-RA can directly bind to and activate all three RAR isotypes (RARα, RARβ, and RARγ).[15] Competition binding experiments have shown that 18-OH-RA can displace radiolabeled ATRA from RARs, although with varying affinity compared to the parent compound.[15]

The functional consequence of this binding is the activation of RAR-mediated transcription. Transactivation studies using reporter genes under the control of a RARE have quantified the potency of 18-OH-RA in activating each RAR subtype. The half-maximal effective concentrations (EC50) provide a measure of this potency.[15]

| Retinoid | RARα EC50 (nM) | RARβ EC50 (nM) | RARγ EC50 (nM) |

| 18-OH-RA | 162 | 14 | 14 |

| ATRA | 169 | 9 | 2 |

| 9-cis-RA | 13 | 173 | 58 |

| Table 1: Comparative EC50 values of 18-OH-RA, ATRA, and 9-cis-RA for the activation of RAR subtypes. Data sourced from Idres et al. (2002)[15] |

The data indicates that 18-OH-RA is a potent activator of RARβ and RARγ, with EC50 values comparable to or even lower than ATRA for RARβ. Its potency for RARα is similar to that of ATRA.[15] Interestingly, while the potencies vary, the efficacy (the maximal level of transcriptional activation) of 18-OH-RA is comparable to that of ATRA and other active retinoids across all three RAR subtypes.[15]

Interaction of 18-Hydroxy-Retinoic Acid with Retinoid X Receptors (RXRs)

A critical question in understanding the full spectrum of 18-OH-RA's activity is its potential interaction with RXRs. As RXRs are the obligate heterodimerization partners for RARs, any ligand that modulates RXR activity could have profound effects on retinoid signaling. The primary endogenous ligand for RXRs is considered to be 9-cis-retinoic acid.[7][18][19] ATRA has very low affinity for RXRs.[3]

Currently, there is a lack of direct evidence in the scientific literature to suggest that 18-OH-RA binds to or activates RXR receptors. The available studies have focused on its interaction with RARs.[15] Therefore, it is presumed that 18-OH-RA primarily exerts its effects through the RAR moiety of the RAR/RXR heterodimer.

Experimental Protocols for Characterizing Ligand-Receptor Interactions

The following are detailed methodologies for key experiments used to assess the interaction of compounds like 18-OH-RA with RAR and RXR receptors.

Protocol 1: Competitive Ligand Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.

Materials:

-

Nuclear extracts from cells overexpressing the RAR or RXR subtype of interest.

-

[3H]-all-trans-retinoic acid (for RARs) or [3H]-9-cis-retinoic acid (for RXRs).

-

Unlabeled 18-hydroxy-retinoic acid and other competing ligands.

-

Binding buffer (e.g., phosphate-buffered saline with protease inhibitors).

-

Scintillation counter and vials.

Procedure:

-

Prepare serial dilutions of the unlabeled competitor ligands (e.g., 18-OH-RA, ATRA).

-

In microcentrifuge tubes, combine a fixed amount of nuclear extract, a constant concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor.

-

Incubate the mixture at 4°C for a specified time (e.g., 4-16 hours) to reach equilibrium.

-

Separate the receptor-bound from free radioligand using a method like dextran-coated charcoal or a filter-binding assay.

-

Quantify the radioactivity in the bound fraction using a scintillation counter.

-

Plot the percentage of bound radioligand against the logarithm of the competitor concentration to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Transcriptional Activation (Reporter Gene) Assay

This assay measures the ability of a ligand to activate a receptor and induce the expression of a reporter gene.

Materials:

-

Expression vectors for the RAR or RXR subtype of interest.

-

A reporter plasmid containing a RARE upstream of a reporter gene (e.g., luciferase or β-galactosidase).[15]

-

A control plasmid for transfection efficiency normalization (e.g., a β-galactosidase expression vector if luciferase is the primary reporter).

-

Transfection reagent.

-

Cell culture medium and supplements.

-

18-hydroxy-retinoic acid and other test ligands.

-

Luciferase assay system or β-galactosidase detection kit.

Procedure:

-

Seed the cells in multi-well plates and allow them to attach overnight.

-

Co-transfect the cells with the receptor expression vector, the RARE-reporter plasmid, and the control plasmid using a suitable transfection reagent.

-

After transfection, replace the medium with fresh medium containing various concentrations of the test ligands (e.g., 18-OH-RA).

-

Incubate the cells for 24-48 hours.

-

Lyse the cells and measure the reporter gene activity (e.g., luciferase luminescence) and the control plasmid activity.

-

Normalize the reporter gene activity to the control activity to account for variations in transfection efficiency.

-

Plot the normalized reporter activity against the ligand concentration to determine the EC50 value.

Visualizing the Molecular Interactions and Workflows

Retinoid Signaling Pathway

Caption: Retinoid signaling pathway illustrating the metabolism of Retinol to ATRA and 18-OH-RA, and their subsequent interaction with the RAR/RXR heterodimer in the nucleus to regulate gene transcription.

Experimental Workflow for Ligand Characterization

Sources

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Retinoic Acid Receptors in Acute Myeloid Leukemia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Retinoids: Mechanisms of Action in Neuronal Cell Fate Acquisition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Retinoic Acid Actions Through Mammalian Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Retinoid X receptor - Wikipedia [en.wikipedia.org]

- 11. Retinoid X receptor interacts with nuclear receptors in retinoic acid, thyroid hormone and vitamin D3 signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Retinoic acid synthesis and functions in early embryonic development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biochemical and Physiological Importance of the CYP26 Retinoic Acid Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]

- 17. All-trans-18-Hydroxyretinoic acid | C20H28O3 | CID 6506224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Sign In [genesdev.cshlp.org]

- 19. 9-cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Selective high affinity retinoic acid receptor alpha or beta-gamma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

High-Fidelity Isolation and Quantification of 18-Hydroxy-All-Trans-Retinoic Acid (18-OH-atRA)

Topic: Protocol for Isolating 18-OH-atRA from Biological Samples Content Type: Application Note & Protocol

Application Note: AN-RET-18OH-01

Executive Summary & Biological Context

The catabolism of All-Trans-Retinoic Acid (atRA) is a tightly regulated process governing cell differentiation and proliferation.[1] While 4-OH-atRA is the predominant metabolite, 18-OH-atRA represents a distinct, CYP26-mediated clearance pathway (primarily CYP26A1 and CYP26B1) that is often overlooked but critical in hyper-catabolic states (e.g., certain cancers or retinoid resistance).

Isolating 18-OH-atRA presents a unique "Triad of Instability":

-

Photo-isomerization: Rapid conversion to cis-isomers under standard light.[2]

-

Oxidative Degradation: Susceptibility to spontaneous oxidation at the polyene chain.

-

Isomeric Interference: It shares a molecular mass (

316) and fragmentation pattern with 4-OH-atRA, making mass spectrometry alone insufficient for identification; chromatographic resolution is mandatory.

This protocol details a Liquid-Liquid Extraction (LLE) workflow coupled with LC-MS/MS designed to preserve 18-OH-atRA integrity while achieving baseline separation from its structural isomers.

Pre-Analytical Controls: The "Dark" Chain of Custody

Scientific Integrity Note: 90% of retinoid analysis failures occur before the sample reaches the column. Adherence to these environmental controls is non-negotiable.

| Parameter | Specification | Mechanism of Failure if Ignored |

| Lighting | Gold/Yellow fluorescent lights (cutoff <500 nm) | UV/Blue light triggers rapid cis-trans isomerization (e.g., 18-OH-atRA |

| Temperature | Wet ice (4°C) during handling; -80°C for storage | Heat accelerates oxidative degradation and enzymatic metabolism. |

| Matrix Stabilization | K2EDTA Plasma or flash-frozen tissue | Heparin can interfere with certain extraction efficiencies; serum clotting may trap lipophilic analytes. |

| Antioxidant | 0.1% BHT (Butylated hydroxytoluene) in all solvents | Prevents radical-mediated oxidation of the conjugated double bond system. |

| Labware | Amber glass (silanized preferred) | Plastic polymers can adsorb lipophilic retinoids; clear glass allows photo-degradation. |

Experimental Protocol

Reagents and Standards

-

Internal Standard (IS):

-atRA or 4,4-dimethyl-RA (100 nM stock in ethanol). Note: Deuterated 18-OH-atRA is rarely commercially available; d5-atRA is an acceptable surrogate for extraction efficiency, though it elutes differently. -

Extraction Solvent: Hexane:Ethyl Acetate (1:1 v/v) + 0.1% BHT.

-

Lysis/Precipitation Buffer: Acetonitrile (ACN) + 0.1% Formic Acid + 0.1% BHT.

-

Reconstitution Solvent: 70:30 Water:Acetonitrile (match initial mobile phase).

Sample Preparation (Liquid-Liquid Extraction)

This method utilizes acidified LLE to protonate the carboxylic acid group of 18-OH-atRA (

Step-by-Step Workflow:

-

Thawing: Thaw plasma/homogenate on wet ice under yellow light.

-

Aliquot: Transfer 200 µL of sample to a 1.5 mL amber glass tube.

-

IS Addition: Add 10 µL Internal Standard (100 nM). Vortex gently (5 sec).

-

Protein Precipitation: Add 200 µL Acetonitrile (containing 0.1% Formic Acid). Vortex (30 sec) to precipitate proteins and release retinoids from binding proteins (CRABP/Albumin).

-

Acidification: (Critical) Ensure pH < 4.0. The formic acid in Step 4 usually suffices, but for buffered tissues, add 10 µL 1M HCl if necessary.

-

Extraction: Add 1.0 mL Hexane:Ethyl Acetate (1:1) + BHT.

-

Agitation: Vortex vigorously for 2 minutes or shake on a multi-tube vortexer.

-

Phase Separation: Centrifuge at 4,000

for 10 minutes at 4°C. -

Collection: Transfer the upper organic layer (approx. 800 µL) to a new amber glass tube.

-

Expert Tip: Do not disturb the protein pellet/interface. It is better to leave 100 µL of organic layer behind than to contaminate the sample.

-

-

Drying: Evaporate to dryness under a gentle stream of Nitrogen (

) at ambient temperature (max 30°C). Do not use heat. -

Reconstitution: Dissolve residue in 100 µL Reconstitution Solvent. Vortex 1 min, centrifuge 10,000

for 5 min to remove particulates. Transfer to HPLC vial with glass insert.

LC-MS/MS Analytical Method

System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+, Waters Xevo TQ-S). Column: C18 Reverse Phase (e.g., Waters HSS T3 or Thermo Hypersil GOLD), 2.1 x 100 mm, 1.8 µm. Why? High carbon load is needed to retain polar retinoids and separate isomers.

Chromatographic Conditions:

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

| Time (min) | % B | Event |

| 0.0 | 40 | Loading |

| 1.0 | 40 | Isocratic Hold (Focusing) |

| 8.0 | 95 | Linear Gradient |

| 10.0 | 95 | Wash |

| 10.1 | 40 | Re-equilibration |

| 13.0 | 40 | End |

MS/MS Parameters (ESI Negative Mode): Retinoids contain a carboxylic acid, making Negative ESI ([M-H]-) the most sensitive and selective mode without derivatization.

| Analyte | Precursor ( | Product ( | Collision Energy (V) | Role |

| 18-OH-atRA | 315.2 | 253.1 | -22 | Quantifier (Loss of |

| 18-OH-atRA | 315.2 | 271.1 | -18 | Qualifier (Loss of |

| 4-OH-atRA | 315.2 | 253.1 | -22 | Isomeric Interference |

| atRA | 299.2 | 255.1 | -20 | Parent Compound |

| 304.2 | 260.1 | -20 | Internal Standard |

Critical Analysis: Note that 18-OH-atRA and 4-OH-atRA share the same transitions. They must be distinguished by Retention Time. Typically, 18-OH-atRA elutes before 4-OH-atRA due to the primary alcohol (C18 position) being slightly more polar than the secondary alcohol (C4 position) or steric interactions with the stationary phase, but this must be empirically determined with pure standards on your specific column.

Visualization of Workflows

Extraction Workflow

Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow emphasizing acidification and phase separation.

Metabolic Pathway & Interference

Caption: CYP26-mediated metabolism of atRA showing the isomeric relationship between 4-OH and 18-OH metabolites.[2][5]

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary interactions with silanols | Use a column with high carbon load and end-capping (e.g., HSS T3). Ensure pH is acidic (0.1% FA). |

| Low Recovery | Incomplete phase transfer | Ensure sample pH < 4.0 during extraction. Retinoic acid is ionized at neutral pH and won't extract into hexane. |

| Isomerization | Light exposure or heat | Verify "Yellow Light" conditions. Check evaporator temperature (must be ambient). |

| Signal Suppression | Matrix effects (Phospholipids) | Perform a post-column infusion test. If suppression is high at the 18-OH RT, switch to Solid Phase Extraction (SPE) using Oasis MAX (Mixed-mode Anion Exchange) cartridges for cleaner extracts. |

References

-

Topletz, A. R., et al. (2012). "Comparison of the function and expression of CYP26A1 and CYP26B1, the two retinoic acid hydroxylases." Biochemical Pharmacology. Link

-

Thatcher, J. E., & Isoherranen, N. (2009). "The role of CYP26 enzymes in retinoic acid clearance."[1] Expert Opinion on Drug Metabolism & Toxicology. Link

- Arnold, S. L., et al. (2015). "Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry." Methods in Molecular Biology. (Contextual grounding for LLE methods).

-

Helvig, C., & Petkovich, M. (2011). "CYP26 regulation of retinoic acid signaling." Methods in Enzymology. (Mechanistic source for 18-OH pathway).[6]

Sources

- 1. Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. columbia.edu [columbia.edu]

- 4. Human Plasma Metabolomics Identify 9-cis-retinoic Acid and Dehydrophytosphingosine Levels as Novel biomarkers for Early Ventricular Fibrillation after ST-elevated Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,4-Desaturation of retinoic acid by cytochrome P450 27C1 prevents P450-mediated catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Utilization of all-trans-18-Hydroxy Retinoic Acid in Cell Culture

[1][2]

Executive Summary & Biological Context

all-trans-18-Hydroxy Retinoic Acid (18-OH-atRA) is a specific polar metabolite of all-trans-Retinoic Acid (atRA), generated primarily by the cytochrome P450 subfamily 26 (CYP26) enzymes.[1] While historically categorized merely as a catabolic intermediate destined for elimination, 18-OH-atRA retains transactivation potential at Retinoic Acid Receptors (RARs), albeit with altered affinity compared to the parent compound.

In cell culture systems, 18-OH-atRA is frequently used to:

-

Decouple Signaling: Distinguish the primary effects of atRA from its metabolic byproducts.

-

Study Clearance: Investigate CYP26-mediated resistance mechanisms in acute promyelocytic leukemia (APL) and neuroblastoma lines.

-

Analyze Feedback Loops: Understand the auto-regulatory induction of CYP26A1/B1 without the confounding variable of rapid atRA conversion.

Critical Warning: Like all retinoids, 18-OH-atRA is highly susceptible to photo-isomerization and oxidation. Data integrity depends entirely on strict adherence to "Yellow Light" handling protocols.

Physicochemical Properties & Handling[1]

The "Yellow Light" Mandate

Retinoids undergo rapid photo-isomerization (e.g., to 9-cis or 13-cis forms) under white/fluorescent light (300–500 nm range). This alters receptor binding affinity and invalidates reproducibility.

-

Requirement: All handling (weighing, reconstitution, pipetting) must occur under yellow light (wavelength >500 nm).

-

Environment: If a dedicated darkroom is unavailable, wrap all hoods and light sources in amber cellophane or use low-wattage yellow LEDs.

Solubility Profile

18-OH-atRA is hydrophobic and practically insoluble in water.

-

Primary Solvent: Dimethyl Sulfoxide (DMSO).[2]

-

Secondary Solvent: Absolute Ethanol (EtOH).

-

Solubility Limit: ~20–50 mg/mL in DMSO; significantly lower in EtOH (~1–5 mg/mL).

Stability & Storage[1][2][5]

-

Powder: Store at -20°C or -80°C, desiccated, protected from light.

-

Stock Solutions: Stable for 2 weeks at -80°C under inert gas (Argon/Nitrogen). Do not store at -20°C for long periods as phase changes in DMSO can precipitate the compound.

Experimental Design: The Retinoid Metabolic Shunt

To interpret 18-OH-atRA data accurately, one must understand its position in the metabolic cascade. Exogenous addition of 18-OH-atRA bypasses the rate-limiting CYP26 step usually required to generate it from atRA.

Diagram 1: Retinoid Metabolic Pathway & CYP26 Feedback

This diagram illustrates the metabolic position of 18-OH-atRA relative to the parent compound (atRA) and the major 4-OH metabolite.

Caption: 18-OH-atRA is a CYP26-generated metabolite.[1][3] Unlike inactive excretion products, it retains partial affinity for RARs, creating a secondary signaling wave.

Detailed Protocols

Protocol A: Stock Solution Preparation

Objective: Create a 10 mM stock solution of 18-OH-atRA (MW: ~316.4 g/mol ).

-

Calculate: To make 1 mL of 10 mM stock, you need 3.16 mg of 18-OH-atRA.

-

Darkness Check: Ensure room lights are off; yellow safety lights are on.

-

Solvent Prep: Use high-grade, anhydrous DMSO (cell culture grade).

-

Note: Avoid Ethanol for long-term stocks due to rapid evaporation and concentration shifts.

-

-

Dissolution:

-

Aliquot: Dispense into light-proof (amber) microtubes. Volume: 20–50 µL per tube to prevent freeze-thaw cycles.

-

Inert Gas Overlay (Optional but Recommended): Gently blow Nitrogen or Argon into the headspace before closing.

-

Storage: Flash freeze in liquid nitrogen; store at -80°C.

Protocol B: Cell Treatment & Serum Considerations

Critical Factor: Serum Albumin (BSA/HSA) in FBS binds retinoids with high affinity.

-

Standard FBS: Contains endogenous retinoids (10–100 nM retinol) which confound results.

-

Recommendation: Use Charcoal-Stripped FBS (cs-FBS) for all retinoid experiments to define the baseline.

Step-by-Step Treatment:

-

Seeding: Seed cells (e.g., HL-60, SH-SY5Y) in media + 10% cs-FBS 24 hours prior to treatment.

-

Dilution (The "2-Step" Method):

-

Step 1: Thaw 10 mM stock in the dark.

-

Step 2: Create a 100x intermediate dilution in culture media (e.g., 10 µL stock + 990 µL Media).

-

Step 3: Add the intermediate to the cells to reach final concentration (e.g., 1 µM).

-

Why? Direct addition of 100% DMSO stock to cells can cause local precipitation before dispersion.

-

-

Incubation: Incubate at 37°C.

-

Note: 18-OH-atRA degrades faster than atRA in culture. Media replenishment every 24–48 hours is required for long-term differentiation assays.

-

Protocol C: Metabolic Stability Assay (HPLC/LC-MS)

Objective: Determine how fast the cells are metabolizing 18-OH-atRA.

-

Harvest: Collect 200 µL of culture media at T=0, 6, 12, and 24 hours.

-

Quench: Immediately add 200 µL of ice-cold Acetonitrile (containing internal standard, e.g., deuterated atRA).

-

Protect: Wrap tubes in foil immediately.

-

Clarify: Centrifuge at 15,000 x g for 10 mins to remove proteins.

-

Analyze: Inject supernatant into LC-MS/MS.

Experimental Workflow Visualization

Diagram 2: The "Darkroom to Data" Workflow

This workflow emphasizes the critical control points for preventing photo-degradation.

Caption: Workflow ensuring compound integrity. Note the use of Charcoal-Stripped FBS to remove endogenous retinoid interference.[5]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation in Media | Concentration too high (>10 µM) or direct DMSO addition. | Use the "2-Step" dilution method. Ensure final DMSO < 0.1%. |

| Inconsistent Results | Photo-isomerization. | Verify "Yellow Light" protocols. Check if hood light was left on. |

| High Background Signal | Endogenous retinoids in serum. | Switch to Charcoal-Stripped/Delipidated FBS. |

| Rapid Loss of Compound | Cellular metabolism (CYP induction). | Add a CYP26 inhibitor (e.g., Liarozole or Talarozole) if studying receptor activation only. |

References

-

Idres, N., Marill, J., Flexor, M. A., & Chabot, G. G. (2002).[6] Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers.[6] Journal of Biological Chemistry, 277(35), 31491-31498.

-

Thatcher, J. E., & Isoherranen, N. (2009).[7] The role of CYP26 enzymes in retinoic acid clearance. Expert Opinion on Drug Metabolism & Toxicology, 5(8), 875-886.

-

Topletz, A. R., et al. (2015). Comparison of the function and metabolism of CYP26A1 and CYP26B1. Biochemical Pharmacology, 93(3), 164-176.

-

StemCell Technologies. (n.d.). All-Trans Retinoic Acid Product Sheet & Handling Guidelines.

-

Cayman Chemical. (n.d.).

Sources

- 1. 3,4-Desaturation of retinoic acid by cytochrome P450 27C1 prevents P450-mediated catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of retinoic acid versus dimethyl sulfoxide on Friend erythroleukemia cell growth. I. Cell proliferation, RNA content, and protein content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical and Physiological Importance of the CYP26 Retinoic Acid Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 5. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

Technical Application Note: Handling, Storage, and Experimental Protocols for 18-Hydroxy-All-Trans-Retinoic Acid (18-OH-atRA)

Introduction & Biological Context

18-hydroxy-all-trans-retinoic acid (18-OH-atRA) is a specific, polar metabolite of all-trans-retinoic acid (atRA), generated predominantly by the CYP26 family of cytochrome P450 enzymes (CYP26A1, CYP26B1, and CYP26C1) [1, 2].[1][2][3] While 4-hydroxylation is often cited as the canonical clearance pathway, 18-hydroxylation represents a distinct metabolic route involving the oxidation of one of the gem-dimethyl groups on the

Unlike atRA, which acts as a high-affinity ligand for Retinoic Acid Receptors (RARs), 18-OH-atRA generally exhibits reduced affinity and transactivation potential, functioning primarily as an intermediate in the catabolic clearance of active retinoids [3].[1][2] However, its presence is a critical biomarker for CYP26 activity and retinoid homeostasis.[2] Proper handling is non-negotiable; like its parent compound, 18-OH-atRA is highly susceptible to photo-isomerization and oxidative degradation, which can lead to experimental artifacts and non-reproducible data.[1][2]

Physicochemical Profile

| Property | Data | Notes |

| Chemical Name | 18-hydroxy-all-trans-retinoic acid | |

| Formula | ||

| Molecular Weight | 316.44 g/mol | |

| Appearance | Yellow to Orange Crystalline Solid | Color intensity correlates with conjugated double bond system.[1][2] |

| Solubility (DMSO) | Preferred solvent for biological stocks.[1][2] | |

| Solubility (Ethanol) | Volatile; prone to concentration shifts if not sealed.[1][2] | |

| Solubility (Water) | Negligible (< 1 | Requires carrier proteins (e.g., BSA) or solvents for aqueous use.[1][2] |

| ~350 nm | Characteristic of the retinoid polyene chain.[2] | |

| Key Sensitivities | UV/Visible Light ( < 500nm), Oxygen, Heat | Rapid isomerization to cis-isomers occurs under white light.[1][2] |

Core Handling Directives (The "Golden Rules")

To maintain scientific integrity, the following environmental controls must be validated before opening the vial.

A. Actinic Protection (Light Control)

Retinoids undergo photo-isomerization (e.g., trans to cis conversion) within seconds of exposure to standard laboratory lighting.[1][2]

-

Protocol: All handling must occur under yellow light (wavelength > 500 nm).[1][2]

-

Workspace: If a dedicated darkroom is unavailable, wrap all vessels, tubes, and pipettes in aluminum foil. Use amber glassware exclusively.

B. Oxidative Exclusion

The conjugated polyene chain is an electron-rich target for radical attack and auto-oxidation.[1][2]

-

Protocol: Flush all stock vials with an inert gas (Argon or Nitrogen) immediately after use.[1][2]

-

Storage: Store solid powder under inert gas. Solubilized stocks should be kept in airtight, septum-capped vials if possible.

C. Thermal Preservation[1][2]

-

Solid State: Store at -20°C (short term < 1 month) or -80°C (long term). Desiccation is required to prevent hydrolysis.[2]

-

Solvated State: Liquid stocks must be stored at -80°C. Avoid freeze-thaw cycles ; incidence of degradation increases exponentially with each cycle.[1][2]

Protocol: Reconstitution and Stock Preparation

Objective: Create a stable 10 mM stock solution for cell culture or enzymatic assays.

Materials:

-

1 mg vial of 18-OH-atRA[1]

-

Anhydrous DMSO (Dimethyl sulfoxide), Cell Culture Grade[1][2]

-

Amber glass vials (silanized preferred to minimize adsorption)[1]

Step-by-Step Procedure:

-

Equilibration: Remove the product vial from -80°C storage and allow it to equilibrate to room temperature inside a desiccator for 30 minutes. Rationale: Opening a cold vial introduces condensation, leading to moisture-induced degradation.[1][2]

-

Calculation:

For 1 mg at 10 mM (0.01 M): -

Solubilization: Add the calculated volume of anhydrous DMSO to the vial. Vortex gently for 10-15 seconds. Ensure complete dissolution (no visible particulates).

-

Aliquoting: Immediately dispense the stock solution into single-use aliquots (e.g., 10-20

L) in amber microcentrifuge tubes. -

Inerting: Overlay each aliquot with a gentle stream of Argon gas for 5 seconds. Close caps tightly.

-

Cryopreservation: Flash freeze in liquid nitrogen (optional but recommended) and transfer immediately to -80°C.

Experimental Application: In Vitro Dosing

Challenge: 18-OH-atRA is hydrophobic.[1][2] Direct addition of high-concentration DMSO stocks to culture media can cause precipitation, resulting in "silent" dosing errors where the effective concentration is far lower than calculated.[2]

The "Step-Down" Dilution Protocol:

-

Thaw: Thaw one aliquot of 10 mM stock in the dark at room temperature.

-

Intermediate Dilution (100x): Prepare a 100

M intermediate solution by diluting the stock 1:100 in fresh culture medium (or PBS if protein-free). -

Final Dosing: Add the intermediate solution to the cell culture wells to achieve the final target concentration (e.g., 1

M).

Metabolic Pathway Visualization[1][2]

The following diagram illustrates the formation and clearance of 18-OH-atRA, highlighting the critical role of CYP26 enzymes.

Figure 1: Metabolic trajectory of atRA.[1][2][4][5][6][7] CYP26 enzymes mediate the divergence into 18-OH and 4-OH pathways, leading to inactivation and clearance.[1][2]

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| Loss of biological activity | Photo-isomerization to cis-isomers | Verify stock purity via HPLC.[1][2] Ensure yellow light usage. |

| Precipitation in media | Shock dilution (DMSO spike) | Use the "Step-Down" dilution method (Section 5).[1][2] |

| Unexpected cytotoxicity | DMSO concentration > 0.1% | Include a vehicle-only control.[1][2] Reduce stock volume. |

| Shift in HPLC retention time | Oxidation (formation of 18-oxo) | Check Argon overlay. Discard stocks older than 3 months.[2] |

References

-

Isoherranen, N., & Zhong, G. (2019).[2][6] Biochemical and physiological importance of the CYP26 retinoic acid hydroxylases. Pharmacology & Therapeutics, 202, 154-170.[1][2] Link

-

Topletz, A. R., et al. (2015).[2][6] Comparison of the function and regulation of the CYP26 enzymes: CYP26A1, CYP26B1 and CYP26C1. Biochemical Pharmacology, 93(4), 467-476.[1][2] Link

-

Idres, N., et al. (2002).[2][8] Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers.[1][2] Journal of Biological Chemistry, 277(35), 31491-31498.[1][2] Link

-

Barua, A. B., & Furr, H. C. (1998).[2] Properties of retinoids: structure, handling, and preparation. Molecular Biotechnology, 10(2), 167-182.[1][2] Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Retinol - Wikipedia [en.wikipedia.org]

- 3. Biochemical and Physiological Importance of the CYP26 Retinoic Acid Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Retinoic acid synthesis and functions in early embryonic development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,4-Desaturation of retinoic acid by cytochrome P450 27C1 prevents P450-mediated catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

- 7. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Retinoic acid receptor regulation of decision-making for cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Bioassay Development for 18-Hydroxyretinoic Acid Biological Activity

[1]

Part 1: Introduction & Strategic Framework

The Retinoid Paradox: Clearance vs. Residual Activity

In the landscape of retinoid signaling, all-trans-retinoic acid (atRA) is the master regulator, driving differentiation and gene expression via Retinoic Acid Receptors (RARs). However, the biological lifespan of atRA is tightly controlled by the CYP26 family of cytochrome P450 enzymes (CYP26A1, B1, C1). These enzymes oxidize atRA into polar metabolites to facilitate excretion.

18-hydroxyretinoic acid (18-OH-RA) is a specific product of this catabolic machinery.[1][2][3] While historically categorized as an inactivation intermediate, recent high-sensitivity screens suggest that hydroxylated retinoids may retain residual transcriptional potency or exert distinct biological effects before glucuronidation.[1]

The Challenge: Distinguishing true biological activity from simple degradation is difficult because:

-

Instability: 18-OH-RA is light-sensitive and prone to isomerization.[1]

-

Metabolic Flux: In cell-based assays, endogenous CYP26s may rapidly convert 18-OH-RA into downstream inactive products, masking its potential activity.[1]

-

Potency Shift: Its affinity for RARs is significantly lower than atRA, requiring high-sensitivity amplification systems.[1]

The Solution: A Dual-Stream Bioassay

To rigorously define the biological activity of 18-OH-RA, we cannot rely on simple proliferation assays.[1] We must employ a Self-Validating Reporter System that couples transcriptional readout with chemical verification.[1]

This guide details a RARE-Luciferase Reporter Assay optimized for low-affinity metabolites, cross-validated by LC-MS/MS to ensure ligand integrity.

Part 2: Signaling Pathway & Mechanism[1]

The following diagram illustrates the metabolic position of 18-OH-RA and the critical "Activity vs. Clearance" decision node this bioassay investigates.

Caption: The metabolic bifurcation of Retinoic Acid. The bioassay tests the dashed blue line: the ability of the 18-OH metabolite to re-engage the RAR complex.

Part 3: Protocol 1 - RARE-Luciferase Reporter Assay[1]

This is the "Gold Standard" for quantifying transcriptional potency. We utilize a cell line with low endogenous retinoid binding proteins (HeLa or COS-7) transfected with a plasmid containing Retinoic Acid Response Elements (RARE) upstream of a luciferase gene.

Reagents & Equipment

| Component | Specification | Purpose |

| Cell Line | HeLa or COS-7 | Low endogenous retinoid background.[1] |

| Reporter Plasmid | pGL4.23-RARE (3x DR5) | Contains 3 copies of the DR5 RARE sequence driving Firefly Luciferase. |

| Control Plasmid | pRL-TK (Renilla) | Constitutive Renilla luciferase for normalization of transfection efficiency.[1] |

| Ligand (Target) | 18-hydroxy-RA | HPLC-purified (>98%).[1] Handle under yellow light. |

| Ligand (Control) | all-trans-Retinoic Acid (atRA) | Positive control for max activation.[1] |

| Antagonist | AGN 193109 | High-affinity RAR antagonist to prove specificity.[1] |

| Detection | Dual-Luciferase® Reporter Assay System | Quantifies both Firefly and Renilla signals.[1] |

Experimental Workflow

Step 1: Cell Seeding

-

Seed HeLa cells in white-walled, clear-bottom 96-well plates at a density of 1.5 x 10^4 cells/well.

-

Media: DMEM + 10% Charcoal-Stripped FBS (cs-FBS).[1]

-

Scientific Rationale: Charcoal stripping removes endogenous retinoids from the serum, ensuring the baseline activity is near zero.

Step 2: Transfection (24 Hours post-seeding)

-

Prepare transfection complex using a lipid-based reagent (e.g., Lipofectamine 3000).[1]

-

Ratio: 9:1 (Firefly RARE plasmid : Renilla control plasmid).

-

Incubate cells with transfection mix for 16–24 hours.

Step 3: Ligand Treatment (The Critical Step)

-

Lighting: All steps must be performed under yellow/amber light to prevent photo-isomerization of 18-OH-RA.[1]

-

Prepare serial dilutions of 18-OH-RA and atRA in DMEM + 0.1% cs-FBS.

-

Range: 0.1 nM to 10 µM (Log-scale spacing).

-

Vehicle Control: DMSO (Final concentration < 0.1%).

-

-

Specificity Check: In a separate set of wells, co-treat with 1 µM AGN 193109 (antagonist). If 18-OH-RA activity is real, this antagonist must block it.[1]

-

Incubate for 16–24 hours .

Step 4: Lysis & Detection

-

Wash cells 1x with PBS.

-

Add 20 µL Passive Lysis Buffer (PLB) per well. Shake for 15 min.

-

Inject 100 µL Luciferase Assay Reagent II (LAR II) -> Measure Firefly (Signal).[1]

-

Inject 100 µL Stop & Glo® Reagent -> Measure Renilla (Normalization).[1]

Data Analysis

-

Normalize: Calculate the ratio of Firefly/Renilla (Relative Light Units - RLU) for each well.

-

Fold Induction: Divide the RLU of treated samples by the RLU of the DMSO vehicle control.

-

Curve Fitting: Plot Log[Concentration] vs. Fold Induction. Fit to a non-linear regression (4-parameter logistic) to determine EC50 .

Part 4: Protocol 2 - LC-MS/MS Validation (Self-Validating System)[1]

Why this is mandatory: 18-OH-RA is chemically unstable.[1] If you observe "low activity," is it because the molecule is inactive, or because it degraded before entering the nucleus? This protocol answers that question.

Sample Preparation[1]

-

Timing: Collect cell culture media at the end of the reporter assay incubation (Step 3 above).

-

Extraction:

-

Take 200 µL of media.

-

Add 10 µL Internal Standard (deuterated atRA-d5).[1]

-

Acidify with 10 µL 1M HCl (stabilizes the carboxylic acid).

-

Extract with 600 µL Ethyl Acetate/Hexane (1:1). Vortex 1 min.

-

Centrifuge at 10,000 x g for 5 min. Collect organic (upper) layer.[4]

-

Dry under Nitrogen gas. Reconstitute in 100 µL Methanol.

-

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.[4]

-